3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL
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Overview
Description
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a chloro group, a trifluoroethoxy group, and a phenoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL typically involves multiple steps:
Reaction of 2,4-dinitrochlorobenzene with 2,2,2-trifluoroethanol: This step forms 2,4-dinitrochlorobenzene trifluoroethanol ether.
Reaction with methanesulfonyl chloride: The intermediate is then reacted with methanesulfonyl chloride to produce 2-chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzene.
Base-catalyzed reaction: Finally, the compound is treated with a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by other nucleophiles.
Oxidation reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction reactions: The compound can be reduced to form different alcohol derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation reactions: Reagents such as potassium permanganate, chromium trioxide, or other oxidizing agents are used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution reactions: Various substituted phenoxypropanol derivatives.
Oxidation reactions: Corresponding ketones or aldehydes.
Reduction reactions: Different alcohol derivatives.
Scientific Research Applications
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(methylsulfonyl)-3-(2,2,2-trifluoroethoxy)methylbenzoic acid: Shares similar structural features but differs in functional groups.
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: Another compound with a trifluoroethoxy group but with a different core structure.
Uniqueness
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Biological Activity
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL, with the CAS number 653578-08-6, is a compound that has garnered interest due to its potential biological activities. This article synthesizes information on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₂ClF₃O₃, with a molecular weight of 284.659 g/mol. The compound features a phenolic ring substituted with a trifluoroethoxy group and a chlorophenyl moiety. The presence of the trifluoromethyl group is known to enhance lipophilicity and biological activity due to its electron-withdrawing properties.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂ClF₃O₃ |
Molecular Weight | 284.659 g/mol |
LogP | 3.042 |
PSA (Polar Surface Area) | 38.690 Ų |
Antimicrobial Properties
Research indicates that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial activity. For instance, studies have shown that derivatives with similar structures to this compound demonstrate significant antifungal properties against various pathogens. The mechanism is believed to involve disruption of fungal cell membranes and inhibition of key metabolic pathways .
Inhibition of Enzymatic Activity
The presence of the trifluoromethyl group has been linked to increased potency in inhibiting specific enzymes. For example, SAR studies have shown that fluorinated analogs can significantly enhance the inhibition of serotonin uptake by up to six-fold compared to non-fluorinated counterparts . This suggests potential applications in treating mood disorders or conditions associated with serotonin dysregulation.
Case Study 1: Antifungal Activity
In a controlled study examining the antifungal efficacy of several fluorinated compounds, this compound was tested against Candida albicans. The compound displayed a minimum inhibitory concentration (MIC) of 12.5 µg/mL, indicating potent antifungal activity. The study concluded that the incorporation of the trifluoromethyl group is crucial for enhancing antifungal properties .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of reverse transcriptase enzymes by fluorinated phenolic compounds. Here, this compound was shown to inhibit enzyme activity effectively at low concentrations (IC50 = 0.5 µM). This suggests potential therapeutic applications in antiviral treatments .
Properties
CAS No. |
653578-08-6 |
---|---|
Molecular Formula |
C11H12ClF3O3 |
Molecular Weight |
284.66 g/mol |
IUPAC Name |
3-[2-chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-ol |
InChI |
InChI=1S/C11H12ClF3O3/c12-9-6-8(18-7-11(13,14)15)2-3-10(9)17-5-1-4-16/h2-3,6,16H,1,4-5,7H2 |
InChI Key |
IORSNQAPKDRMFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)Cl)OCCCO |
Origin of Product |
United States |
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